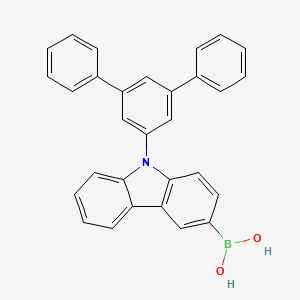![molecular formula C22H39NO2 B3187638 1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- CAS No. 162361-39-9](/img/structure/B3187638.png)
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]-
Vue d'ensemble
Description
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- is a chemical compound with the molecular formula C22H39NO2 and a molecular weight of 349.55 g/mol . This compound is known for its unique structure, which includes an amino group and a long alkyl chain, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- involves several steps. One common method includes the reaction of 1,3-propanediol with an appropriate amine and an alkyl halide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino group can participate in substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: This compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The long alkyl chain can interact with lipid membranes, affecting their fluidity and permeability .
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- can be compared with other similar compounds such as:
2-Amino-2-ethyl-1,3-propanediol: This compound has a shorter alkyl chain and different chemical properties.
2-Amino-2-methyl-1,3-propanediol: This compound has a methyl group instead of an undecyl group, leading to different reactivity and applications. The uniqueness of 1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]- lies in its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in various fields.
Propriétés
IUPAC Name |
2-amino-2-[2-(4-undecylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-20-12-14-21(15-13-20)16-17-22(23,18-24)19-25/h12-15,24-25H,2-11,16-19,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGWVODZJQOCQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(E)-octadec-9-enoxy]propane-1,2-diol](/img/structure/B3187566.png)

![2,6-Dichlorooxazolo[5,4-b]pyridine](/img/structure/B3187580.png)






![2-[4-(Dimethylamino)styryl]-3-methyl-3-benzothiazolium](/img/structure/B3187635.png)


